
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
説明
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant category of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of bromomethyl phenyl ketone and amines under controlled conditions. In a study, a similar compound, 2- (p-chlorophenyl) -5, 8-dihydro-spiro [imidazo [2, 1-b]benzo [d] thiazole- 7 (6H), l' -cyclo-hexane], was synthesized from a related set of reactants, indicating a possible synthetic route for the compound (Feng Ya, 1997).
科学的研究の応用
Corrosion Inhibition
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol and related compounds have demonstrated significant applications in corrosion inhibition. Research has shown that derivatives like benzimidazole bearing 1,3,4-oxadiazoles are effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors form a protective layer on the metal surface, exhibiting both physical and chemical adsorption properties (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial properties. Some synthesized derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacterial strains, demonstrating their potential as antimicrobial agents (Journals Iosr, Chidambaranathan, & Mahalakshmi, 2015).
Antioxidant Properties
In the field of biochemistry, certain derivatives of this compound have been explored for their antioxidant activities. Studies have found that these compounds exhibit significant inhibitory effects on lipid peroxidation and other markers of oxidative stress, highlighting their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Electrochemical Properties
Research into the electrochemical properties of imidazole-2-thiols, including derivatives of this compound, has provided insights into their oxidation and reduction potentials. These studies contribute to a deeper understanding of the chemical behavior and applications of these compounds in various electrochemical processes (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
Material Science Applications
In material science, the synthesis and characterization of compounds related to this compound have led to the development of new materials with unique properties. These materials are being explored for their potential applications in various industries, including electronics and coatings (Akkurt, Güzeldemirci, Karaman, & Büyükgüngör, 2010).
Potential Anti-Diabetic Agents
Recent studies have identified certain benzimidazole derivatives as potent inhibitors of α-glucosidase, an enzyme relevant to diabetes management. These findings indicate the potential of these compounds, related to this compound, as anti-diabetic agents (Ali, Ali, Khan, Ullah, Waqas, Al-Harrasi, Latif, Ahmad, & Saadiq, 2022).
特性
IUPAC Name |
3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPLZCGHNRMBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




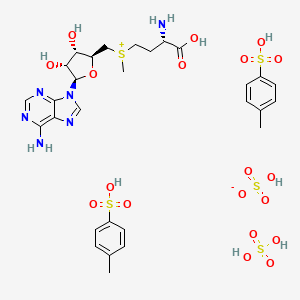
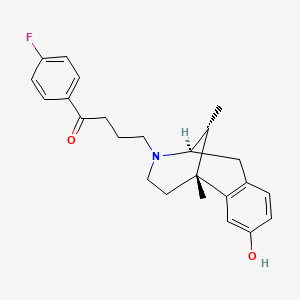
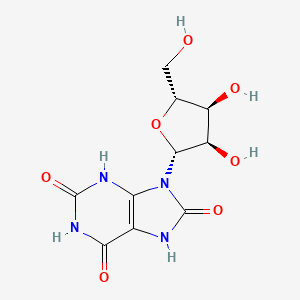

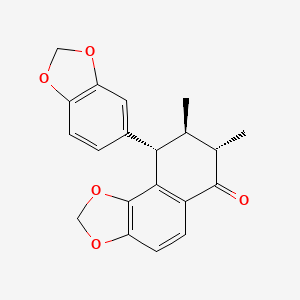
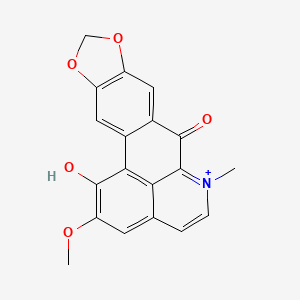

![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
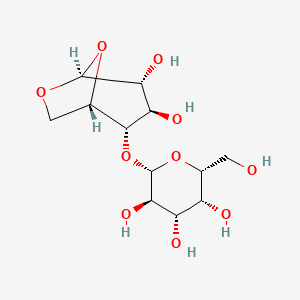
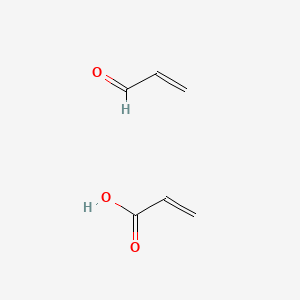

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)